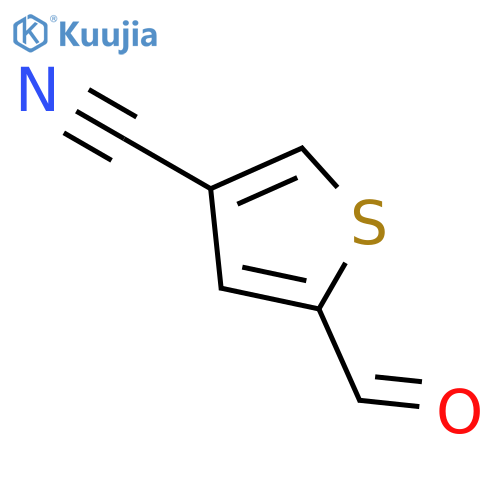

Cas no 51770-04-8 (5-Formylthiophene-3-carbonitrile)

51770-04-8 structure

商品名:5-Formylthiophene-3-carbonitrile

5-Formylthiophene-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Formylthiophene-3-carbonitrile

- 5-Formyl-3-thiophenecarbonitrile

- 5-Formyl-thiophene-3-carbonitrile

- 2-formyl-4-cyanothiophen

- BCA77004

- G46056

- Z1255459582

- DLTDLUAJPULDBI-UHFFFAOYSA-N

- EN300-98561

- SB23058

- 4-Cyanothiophene-2-carbaldehyde

- DB-169075

- 51770-04-8

- AKOS022185480

- CS-0058048

- 3-Cyano-5-thiophenecarboaldehyde

- SCHEMBL1467472

-

- MDL: MFCD15142733

- インチ: InChI=1S/C6H3NOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H

- InChIKey: DLTDLUAJPULDBI-UHFFFAOYSA-N

- ほほえんだ: C1=C(SC=C1C#N)C=O

計算された属性

- せいみつぶんしりょう: 136.99353489g/mol

- どういたいしつりょう: 136.99353489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

5-Formylthiophene-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-98561-0.5g |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 95.0% | 0.5g |

$273.0 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0744-250mg |

5-Formyl-thiophene-3-carbonitrile |

51770-04-8 | 96% | 250mg |

¥1530.19 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0744-50mg |

5-Formyl-thiophene-3-carbonitrile |

51770-04-8 | 96% | 50mg |

¥1023.04 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128688-1g |

5-Formylthiophene-3-carbonitrile |

51770-04-8 | 98% | 1g |

¥4288.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128688-5g |

5-Formylthiophene-3-carbonitrile |

51770-04-8 | 98% | 5g |

¥21424.00 | 2024-05-10 | |

| Enamine | EN300-98561-5.0g |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 95.0% | 5.0g |

$1200.0 | 2025-02-21 | |

| TRC | B414768-50mg |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 50mg |

$ 210.00 | 2022-06-07 | ||

| TRC | B414768-100mg |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 100mg |

$ 340.00 | 2022-06-07 | ||

| TRC | B414768-10mg |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 10mg |

$ 70.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8273-10G |

5-formylthiophene-3-carbonitrile |

51770-04-8 | 95% | 10g |

¥ 18,876.00 | 2023-04-13 |

5-Formylthiophene-3-carbonitrile 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

51770-04-8 (5-Formylthiophene-3-carbonitrile) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51770-04-8)5-Formylthiophene-3-carbonitrile

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):168.0/216.0/490.0/1961.0